molecular formula C10H12O4S B567771 Methyl 2-Methyl-3-(methylsulfonyl)benzoate CAS No. 1256633-15-4

Methyl 2-Methyl-3-(methylsulfonyl)benzoate

Cat. No.: B567771
CAS No.: 1256633-15-4
M. Wt: 228.262
InChI Key: XHFQPCDSXMVFMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-methoxy-5-(methylsulfonyl)benzoate” was synthesized from salicylic acid as a precursor, which generally consisted of four reactive steps: etherification, sulfonyl chloride, amine, and lipid .

Scientific Research Applications

Synthetic Applications and Pharmaceutical Precursor

Methyl-2-formyl benzoate , while not directly Methyl 2-Methyl-3-(methylsulfonyl)benzoate, serves as a bioactive precursor in organic synthesis due to its pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and an excellent precursor for new bioactive molecules, it showcases the versatility of related compounds in pharmaceutical applications. This compound is a versatile substrate used as a raw material for medical products, highlighting its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).

Drug Delivery and Nanoformulations

In the context of cardiovascular system treatments, the delivery of small organic compounds, including CYP-epoxygenases inhibitor (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide), highlights the role of this compound derivatives in developing delivery systems for cardiovascular diseases. Effective formulations of nanoproducts have significant potential to overcome physiological barriers and improve therapeutic outcomes, indicating the potential of these compounds in targeted drug delivery technologies (Geldenhuys et al., 2017).

Antioxidant Capacity and Photocatalysis

Antioxidant capacity assays like the ABTS/PP decolorization assay, although not directly mentioning this compound, involve processes that could potentially employ derivatives of the compound in elucidating reaction pathways of antioxidants. This indicates the broader chemical utility and the relevance of such compounds in understanding and enhancing antioxidant assessments (Ilyasov et al., 2020).

Environmental Applications and Biofouling Prevention

Non-oxidizing biocides in reverse osmosis polyamide membrane systems, such as sodium benzoate, indicate the importance of benzoate derivatives in preventing biofouling. While this does not directly involve this compound, it showcases the utility of related compounds in water treatment technologies and the need for safer strategies to prevent biofouling in polyamide membrane systems (Da-Silva-Correa et al., 2022).

Properties

IUPAC Name

methyl 2-methyl-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQPCDSXMVFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-15-4
Record name Methyl 2-Methyl-3-(methylsulfonyl)benzoate
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